molecular formula C14H18N4O4S2 B11773856 1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane CAS No. 28246-06-2

1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane

Cat. No.: B11773856
CAS No.: 28246-06-2
M. Wt: 370.5 g/mol
InChI Key: VTUPBUKBISPMKP-UHFFFAOYSA-N
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Description

1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane is a heterocyclic compound with the molecular formula C14H18N4O4S2. It is primarily used in research and development within the fields of chemistry and biology. The compound is known for its unique structure, which includes two pyrimidine rings connected by a disulfane bond, and methoxyethoxy side chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane typically involves the reaction of pyrimidine derivatives with disulfane compounds under controlled conditions. One common method involves the use of 2-methoxyethanol as a solvent and a base such as sodium hydride to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane is unique due to its methoxyethoxy side chains, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

28246-06-2

Molecular Formula

C14H18N4O4S2

Molecular Weight

370.5 g/mol

IUPAC Name

5-(2-methoxyethoxy)-2-[[5-(2-methoxyethoxy)pyrimidin-2-yl]disulfanyl]pyrimidine

InChI

InChI=1S/C14H18N4O4S2/c1-19-3-5-21-11-7-15-13(16-8-11)23-24-14-17-9-12(10-18-14)22-6-4-20-2/h7-10H,3-6H2,1-2H3

InChI Key

VTUPBUKBISPMKP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C(N=C1)SSC2=NC=C(C=N2)OCCOC

Origin of Product

United States

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